Toralactone

Übersicht

Beschreibung

Synthesis Analysis

The preparation methods of Toralactone include several methods. A common method is the esterification reaction of acetic acid and acetone . Another method is the preparation through the deoxygenation reaction of succinic acid dione .Molecular Structure Analysis

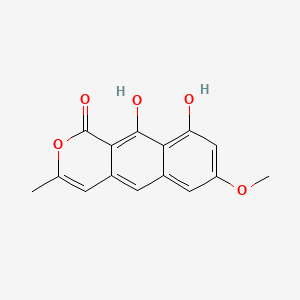

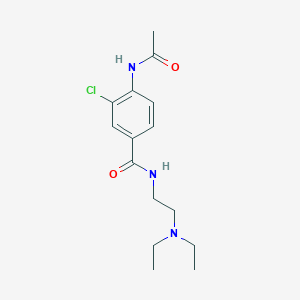

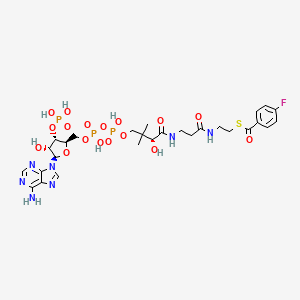

Toralactone has a molecular formula of C15H12O5 and a molecular weight of 272.25 . The structure of Toralactone includes a naphtho[2,3-c]pyran-1-one core, which is substituted with hydroxy, methoxy, and methyl groups .Chemical Reactions Analysis

The iterative synthesis of nor-toralactone involves initial loading of the starter-unit acetyl-CoA by the SAT as well as six cycles of condensation by the KS using malonyl-CoA loaded by the MAT .Physical And Chemical Properties Analysis

Toralactone has a density of 1.432±0.06 g/cm3, a melting point of 250-252 °C, and a boiling point of 480.2±45.0 °C . It has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 76 Å2, and a polarizability of 28.8±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Hepatoprotective Agent

Toralactone has been identified as a compound with significant hepatoprotective properties . It mediates liver protection through an Nrf2-dependent anti-oxidative mechanism . This suggests its potential use in treating liver diseases where oxidative stress is a key factor.

Antioxidant Properties

The antioxidant capabilities of Toralactone are noteworthy. It has been shown to exhibit anti-inflammatory and antioxidant properties , which could be beneficial in pharmacological research to mitigate oxidative stress-related cellular damage .

Cancer Treatment Adjunct

While not a primary treatment for cancer, Toralactone has been studied for its role in sensitizing resistant cancer cell lines to chemotherapy. For instance, it can sensitize the MCF-7adr cell line to paclitaxel by inhibiting P-glycoprotein efflux activity, which could make it a valuable adjunct in cancer therapy .

Traditional Medicine Applications

In traditional medicine, particularly within Asian cultures, Toralactone has been used for its therapeutic effects. It is part of the Cassia obtusifolia plant, which is used for various treatments, including improving eyesight and treating headaches .

Neuroprotective Potential

Research has indicated that Toralactone may have neuroprotective effects. This opens up possibilities for its application in the treatment of neurodegenerative diseases, although more research is needed to fully understand its capabilities in this area .

Anti-Diabetic Activity

Toralactone has been associated with anti-diabetic properties. It is one of the compounds found in plants used traditionally to treat diabetes, suggesting its potential role in managing blood sugar levels and related metabolic disorders .

Wirkmechanismus

Target of Action

Toralactone, a natural product isolated from Cassia obtusifolia , primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

Toralactone mediates hepatoprotection via an Nrf2-dependent anti-oxidative mechanism . It also sensitizes the resistant MCF-7adr cell line to paclitaxel by inhibiting P-glycoprotein efflux activity . This suggests that Toralactone interacts with its targets, leading to changes in cellular antioxidant responses and drug resistance.

Biochemical Pathways

Toralactone affects the KEAP1-Nrf2 pathway . Under normal conditions, Nrf2 is bound by the Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. Under oxidative stress, nrf2 dissociates from keap1 and translocates to the nucleus where it binds to the antioxidant response element (are) and initiates the transcription of antioxidant genes .

Pharmacokinetics

Its bioavailability is likely influenced by its interaction with p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

Toralactone mediates hepatoprotection, suggesting that it has a protective effect on liver cells . It also sensitizes resistant MCF-7adr cell line to paclitaxel, indicating a potential role in overcoming drug resistance in certain cancer cells .

Eigenschaften

IUPAC Name |

9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHXAEGTVPWKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194576 | |

| Record name | Toralactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Toralactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Toralactone | |

CAS RN |

41743-74-2 | |

| Record name | Toralactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toralactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toralactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 - 254 °C | |

| Record name | Toralactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does toralactone interact with P-glycoprotein (P-gp)?

A1: Research indicates that toralactone inhibits P-gp efflux activity by interacting with both the P-gp ATPase enzyme subunit and the P-gp active binding site. [] This dual interaction enhances intracellular entrapment of P-gp substrates, such as paclitaxel. []

Q2: What are the downstream effects of toralactone's interaction with P-gp?

A2: By inhibiting P-gp efflux activity, toralactone can sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. [] This sensitization enhances the cytotoxic profile of these agents, potentially improving treatment efficacy. []

Q3: What is the molecular formula and weight of toralactone?

A3: Toralactone has the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol.

Q4: What spectroscopic data is available for characterizing toralactone?

A4: Various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been employed to elucidate the structure of toralactone and its derivatives. [, , , ]

Q5: Is there information available regarding the stability of toralactone under various conditions?

A5: While specific stability data under various conditions is limited in the provided research, toralactone's isolation from natural sources like Cassia obtusifolia seeds suggests a degree of inherent stability. [, , , , ] Further research is needed to thoroughly evaluate its stability profile.

Q6: Does toralactone exhibit any catalytic properties?

A6: The provided research doesn't indicate any catalytic properties associated with toralactone. Its biological activities are primarily attributed to its interactions with specific enzymes and receptors.

Q7: Have computational methods been employed to study toralactone?

A7: Yes, molecular docking simulations have been used to predict the interactions of toralactone with key targets, such as Caspase 3, EGFR, and PIK3CA, in the context of lipid metabolism regulation. [] These simulations help understand the binding affinities and potential mechanisms of action.

Q8: How do structural modifications of toralactone affect its activity?

A8: Studies on structurally related compounds from Cassia tora seeds indicate that the presence and position of hydroxyl groups on the naphthopyrone nucleus significantly influence estrogenic and anti-estrogenic activities. [] For instance, toralactone exhibits significant anti-estrogenic activity, while aurantio-obtusin displays potent estrogenic activity. [] Additionally, glycosylation of toralactone can alter its bioavailability and bioactivity. [, , ]

Q9: Is there information available on the SHE regulations surrounding toralactone?

A9: The provided research doesn't explicitly address SHE regulations for toralactone. As with any chemical compound, especially those with potential pharmaceutical applications, adherence to relevant safety and handling guidelines is crucial.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of toralactone?

A10: Detailed information on toralactone's ADME profile is limited in the provided research. Further investigation is needed to understand its pharmacokinetic properties, which are essential for determining appropriate dosage regimens and assessing potential drug interactions.

Q11: Has toralactone demonstrated efficacy in cell-based assays or animal models?

A11: Yes, studies using FFA-induced HepG2 cells have shown that Cassiae semen ethanol extract (CSEE), containing toralactone, can significantly reduce intracellular lipid accumulation. [] This effect was attributed to the modulation of the MAPK signaling pathway and the regulation of key genes like CASP3, EGFR, and PIK3CA. [] Further research, including animal models, is needed to validate these findings and explore its therapeutic potential in conditions like NAFLD.

Q12: What is known about the toxicity and safety profile of toralactone?

A12: While toralactone is generally considered safe based on its traditional use, comprehensive toxicological studies are limited. [] Further investigation is necessary to determine potential adverse effects, particularly with long-term use and higher doses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)

![TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]](/img/structure/B1241158.png)

![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)